molecular formula C10H12BF2NO3 B1434242 (3,4-Difluoro-5-morpholinophenyl)boronic acid CAS No. 1704067-18-4

(3,4-Difluoro-5-morpholinophenyl)boronic acid

Cat. No. B1434242
M. Wt: 243.02 g/mol
InChI Key: UGEHYGVQNISVFA-UHFFFAOYSA-N
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Description

“(3,4-Difluoro-5-morpholinophenyl)boronic acid” is an organic compound with a boronic acid functional group . It has the molecular formula C10H12BF2NO3 and a molecular weight of 243.01 g/mol .

Scientific Research Applications

Modern Advances in Borylation Chemistry

Boronic acids, including those structurally related to (3,4-Difluoro-5-morpholinophenyl)boronic acid, are pivotal in borylation chemistry. They are utilized in a variety of reactions, such as borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis. The unique electronic and steric properties of boronic acids make them versatile reagents for synthesizing a wide range of compounds. Tris(pentafluorophenyl)borane, for example, has been highlighted for its applications in these reactions due to its high Lewis acidity, driven by the electronic effects of its substituents (Lawson & Melen, 2017).

Metal-Free Hydroboration Catalysis

The catalysis of imine hydroboration without the need for an additional Lewis base, facilitated by boron Lewis acids like BArF3, underlines the potential of boronic acids in metal-free catalysis. Such processes offer a more reactive alternative to traditional Lewis acids, enabling the hydroboration of ketimines and aldimines at room temperature, which opens new avenues for creating amine derivatives (Yin et al., 2017).

Asymmetric Synthesis and Biological Interest

Boronic acids are key in asymmetric synthesis, as demonstrated by the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. This process yields high-value enantioenriched products with significant biological interest. Such applications highlight the role of boronic acids in synthesizing complex, biologically relevant molecules with high enantiomeric excess, showcasing their importance in medicinal chemistry (Berhal et al., 2011).

Fluorescence Sensing and Molecular Recognition

Boronic acid derivatives exhibit unique fluorescence sensing properties, particularly for detecting changes in pH and recognizing various analytes. The synthesis of boron-dipyrromethene (BODIPY) compounds with boronic acid groups, for example, enables the development of fluorescent sensors with applications in biological imaging and diagnostics. These compounds can undergo reversible fluorescence changes under specific conditions, making them valuable tools for bioanalytical applications (Chen et al., 2011).

properties

IUPAC Name

(3,4-difluoro-5-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF2NO3/c12-8-5-7(11(15)16)6-9(10(8)13)14-1-3-17-4-2-14/h5-6,15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEHYGVQNISVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205241
Record name Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluoro-5-morpholinophenyl)boronic acid

CAS RN

1704067-18-4
Record name Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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